molecular formula C16H21N3O5 B6068377 N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide

Cat. No.: B6068377
M. Wt: 335.35 g/mol
InChI Key: PRGWRDBILXXXQU-UHFFFAOYSA-N
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Description

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide: is a complex organic compound characterized by its unique structure, which includes a cyano group, dimethoxyphenyl ring, dioxolane ring, and glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Dimethoxyphenyl Intermediate: The initial step involves the synthesis of the 2-cyano-4,5-dimethoxyphenyl intermediate through nitration and subsequent reduction reactions.

    Introduction of the Dioxolane Ring: The next step involves the formation of the 1,3-dioxolane ring through a cyclization reaction with appropriate diol and aldehyde precursors.

    Coupling with Glycinamide: The final step involves coupling the dioxolane intermediate with glycinamide under specific reaction conditions, such as the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and hydrogen gas (H~2~) in the presence of a catalyst are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or other reduced derivatives.

    Substitution: Introduction of various substituents on the aromatic ring.

Scientific Research Applications

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-ethylglycinamide
  • N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-propylglycinamide
  • N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-butylglycinamide

Uniqueness

N-(2-cyano-4,5-dimethoxyphenyl)-N~2~-(1,3-dioxolan-2-ylmethyl)-N~2~-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-(2-cyano-4,5-dimethoxyphenyl)-2-[1,3-dioxolan-2-ylmethyl(methyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-19(10-16-23-4-5-24-16)9-15(20)18-12-7-14(22-3)13(21-2)6-11(12)8-17/h6-7,16H,4-5,9-10H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGWRDBILXXXQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1OCCO1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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